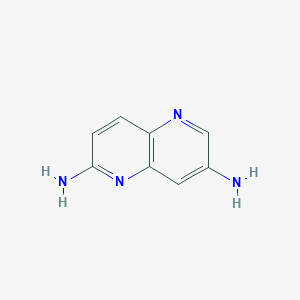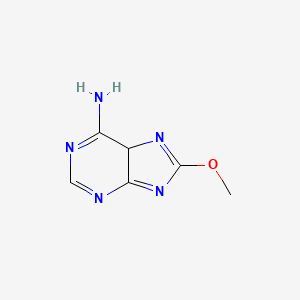![molecular formula C9H8N2O B11917416 4-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde CAS No. 1427503-47-6](/img/structure/B11917416.png)
4-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by a fused ring system consisting of a pyrrole ring and a pyridine ring, with a methyl group at the 4-position and an aldehyde group at the 2-position. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the cyclization of 2-bromo-5-iodopyridine with appropriate reagents to form the pyrrolopyridine core, followed by functionalization at the 2-position to introduce the aldehyde group . Another approach involves the modification of existing pyrrolopyridine derivatives through selective functional group transformations .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as catalytic hydrogenation, halogenation, and subsequent cyclization reactions. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
4-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine, iodine).
Major Products
Oxidation: 4-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid.
Reduction: 4-Methyl-1H-pyrrolo[2,3-b]pyridine-2-methanol.
Substitution: 3-Nitro-4-Methyl-1H-pyrrolo[2,3-b]pyridine, 3-Bromo-4-Methyl-1H-pyrrolo[2,3-b]pyridine, 3-Iodo-4-Methyl-1H-pyrrolo[2,3-b]pyridine.
科学的研究の応用
4-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a precursor in the development of novel chemical entities.
Biology: The compound is used in the study of biological pathways and interactions, particularly those involving pyrrolopyridine derivatives.
Industry: The compound is used in the development of agrochemicals, dyes, and other industrial products.
作用機序
4-メチル-1H-ピロロ[2,3-b]ピリジン-2-カルバルデヒドの作用機序は、酵素や受容体などの特定の分子標的との相互作用を伴います。 たとえば、ピロロピリジンの特定の誘導体は、細胞増殖、遊走、および血管新生において重要な役割を果たす線維芽細胞増殖因子受容体(FGFR)を阻害することが示されています . この化合物は、標的タンパク質の活性部位に結合し、その活性を阻害し、その後のシグナル伝達経路を遮断することによってその効果を発揮する可能性があります。
6. 類似の化合物との比較
類似の化合物
1H-ピロロ[2,3-b]ピリジン-2-カルバルデヒド: 4位にメチル基がありません。
4-メチル-1H-ピロロ[2,3-b]ピリジン: 2位にアルデヒド基がありません。
2-メチル-1H-ピロロ[2,3-b]ピリジン: アルデヒド基の代わりに、2位にメチル基があります.
独自性
4-メチル-1H-ピロロ[2,3-b]ピリジン-2-カルバルデヒドは、4位にメチル基と2位にアルデヒド基の両方が存在することにより、ユニークです。この官能基の組み合わせにより、さまざまな化学反応性と潜在的な生物活性が可能になり、さまざまな研究および産業用途において貴重な化合物となっています。
類似化合物との比較
Similar Compounds
1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde: Lacks the methyl group at the 4-position.
4-Methyl-1H-pyrrolo[2,3-b]pyridine: Lacks the aldehyde group at the 2-position.
2-Methyl-1H-pyrrolo[2,3-b]pyridine: Has a methyl group at the 2-position instead of an aldehyde group.
Uniqueness
4-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde is unique due to the presence of both a methyl group at the 4-position and an aldehyde group at the 2-position. This combination of functional groups allows for diverse chemical reactivity and potential biological activity, making it a valuable compound in various research and industrial applications.
特性
CAS番号 |
1427503-47-6 |
|---|---|
分子式 |
C9H8N2O |
分子量 |
160.17 g/mol |
IUPAC名 |
4-methyl-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde |
InChI |
InChI=1S/C9H8N2O/c1-6-2-3-10-9-8(6)4-7(5-12)11-9/h2-5H,1H3,(H,10,11) |
InChIキー |
NLOIIXTUHVXBIR-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C=C(NC2=NC=C1)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Isopropyl-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B11917336.png)




![6-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carbaldehyde](/img/structure/B11917355.png)
![{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-yl}methanamine](/img/structure/B11917360.png)
![4H-Pyrrolo[2,3-d]pyrimidin-4-one, 1,7-dihydro-2,5-dimethyl-](/img/structure/B11917380.png)






